3,6-Diazabicyclo[3.2.2]nonan-2-one hydrochloride
Description
Properties
IUPAC Name |
3,6-diazabicyclo[3.2.2]nonan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-1-2-6(4-9-7)8-3-5;/h5-6,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYSEWAIUQLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Diazabicyclo[3.2.2]nonan-2-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 176.64 g/mol. The compound features a bicyclic structure containing two nitrogen atoms, which contribute to its unique reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neuropharmacological Effects : The compound has been studied for its interactions with sigma receptors, which are implicated in numerous neurological processes and disorders.
- Antiprotozoal Activity : It has shown promising results against Plasmodium falciparum, the causative agent of malaria, particularly in resistant strains .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound interacts with sigma receptors and potentially other neurotransmitter systems, influencing central nervous system (CNS) activity.
- Inhibition of Pathogen Growth : Its antiprotozoal activity is attributed to its ability to disrupt the metabolic processes of parasites like Plasmodium and Trypanosoma species .
Synthesis
The synthesis of this compound typically involves several steps that focus on constructing the bicyclic framework and introducing functional groups that enhance its biological activity. Various synthetic routes have been explored in literature to optimize yield and activity .
Comparison of Biological Activities
Case Studies
- Neuropharmacological Study : A study exploring the interaction of this compound with sigma receptors demonstrated significant binding affinity, suggesting potential applications in treating neurodegenerative disorders.
- Antimalarial Activity : In vivo studies using mouse models indicated that the compound exhibited distinct antimalarial activity against Plasmodium berghei, marking it as a candidate for further development in malaria treatment protocols .
- Cytotoxicity Assessment : A series of tests on human cancer cell lines revealed that derivatives of this compound could effectively inhibit cell proliferation, warranting further investigation into their mechanisms and therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique bicyclic structure containing two nitrogen atoms, which contributes to its reactivity and biological activity. Its molecular formula is CHClNO, with a molecular weight of approximately 176.64 g/mol . The presence of nitrogen atoms allows it to participate in diverse chemical reactions, making it a valuable scaffold for drug development.
Neuropharmacology
This compound has been studied for its interactions with sigma receptors, which play a crucial role in various neurological processes and disorders. Research indicates that this compound may exhibit neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Case Study: Sigma Receptor Interaction
- Objective : To evaluate the binding affinity of this compound to sigma receptors.
- Method : Radiolabeled ligand binding assays were conducted.
- Results : The compound demonstrated significant binding affinity, suggesting potential therapeutic applications in neuropharmacology.
Cholinergic System Modulation
The compound has also been identified as a modulator of nicotinic acetylcholine receptors (nAChR). This modulation can be particularly useful in treating cognitive impairments associated with cholinergic deficiencies, such as those found in Alzheimer's disease and vascular dementia .
- Case Study: Cholinergic Modulation
- Objective : Assess the efficacy of this compound as a cholinergic ligand.
- Method : In vitro assays measuring receptor activation.
- Results : Enhanced receptor activity was observed, indicating its potential use in cognitive enhancement therapies.
Organic Synthesis Applications
The unique structural features of this compound make it an excellent candidate for use in organic synthesis as a building block for more complex molecules.
Catalysis
This compound can serve as a catalyst in various organic reactions due to its ability to stabilize transition states through nitrogen coordination.
- Data Table: Catalytic Applications
| Reaction Type | Catalyst Role | Reference |
|---|---|---|
| Michael Addition | Stabilizes enolate intermediates | |
| Aldol Reaction | Facilitates formation of β-hydroxy ketones | |
| Cycloaddition | Promotes ring closure reactions |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Diazabicyclic Compounds
Key Observations:
Ring System and Rigidity: The [3.2.2] system (target compound) exhibits a unique bridge structure between positions 3 and 6, creating moderate rigidity compared to the larger [3.3.1] system (more flexible) and the smaller [3.2.1] system (higher strain) . Spiro compounds (e.g., 2,7-diazaspiro[3.5]nonan-1-one) lack bridge connectivity, offering distinct spatial arrangements for receptor binding .
Nitrogen Position and Basicity: 3,6-Diazabicyclo[3.2.2]nonan-2-one has two secondary amines, while 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives often incorporate tertiary amines (e.g., cyclopropanmethyl substituents), altering their basicity and pharmacokinetics .
Functional Groups :
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6-diazabicyclo[3.2.2]nonan-2-one hydrochloride typically involves:
- Construction of the bicyclic diazabicyclo scaffold
- Introduction of the keto (2-one) functional group
- Formation of the hydrochloride salt for stability and isolation
The bicyclic core is usually formed via cyclization reactions involving diamine precursors and appropriate carbonyl or carboxyl derivatives. The nitrogen atoms are positioned to form the bicyclic ring system with a lactam (cyclic amide) functionality at the 2-position.
Key Preparation Routes and Reaction Conditions
Cyclization via Diamine and Carbonyl Precursors
A common approach involves the reaction of a 1,4-diamine or related diazabicyclic intermediate with carbonyl chloride derivatives or carboxylic acid derivatives to form the bicyclic lactam structure. For example, acylation of diazabicyclic diamine intermediates with carbonyl chlorides under basic conditions in solvents like dichloromethane or dimethylformamide (DMF) leads to amide bond formation, constructing the bicyclic lactam core.
- Typical reagents and conditions:
- Carbonyl chloride intermediates (e.g., furan-2-carbonyl chloride, acetyl chloride)
- Diazabicyclic diamine hydrochloride salts
- Base such as cesium carbonate or triethylamine
- Solvents: dry DMF, dichloromethane
- Temperature: room temperature to mild heating
Subsequent purification by chromatography or crystallization yields the bicyclic amide intermediates.
Reduction and Functional Group Transformations
In some synthetic schemes, reduction steps using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to convert keto groups or amide intermediates to corresponding alcohols or amines, facilitating further transformations.
- Example:
- Reduction of bicyclic amides to secondary amines or alcohols under reflux in diethyl ether or other anhydrous solvents.
Salt Formation: Hydrochloride Preparation
The final step often involves converting the free base bicyclic compound into its hydrochloride salt to improve stability, solubility, and ease of handling.
- Procedure:
- Dissolve the free base in an appropriate solvent (e.g., acetonitrile or isopropanol)
- Add concentrated hydrochloric acid at low temperature (e.g., 0 to 5 °C)
- Stir to precipitate the hydrochloride salt
- Isolate by filtration and wash with cold solvent to purify
Detailed Example Synthesis (Literature-Based)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Acylation | Diazabicyclo[3.2.2]nonane dihydrochloride + carbonyl chloride (e.g., acetyl chloride) + Cs2CO3 in dry DMF | Formation of bicyclic amide intermediate | Room temperature, inert atmosphere |
| 2. Reduction | Lithium aluminum hydride in dry diethyl ether, reflux | Reduction of keto group to amine/alcohol | Anhydrous conditions required |
| 3. Salt formation | Addition of concentrated HCl in acetonitrile at 0 °C | Formation of this compound | Precipitation and isolation by filtration |
This sequence is supported by studies involving similar bicyclic diazabicyclo compounds, where carbonyl chlorides react with diazabicyclic amines to form amides, followed by reduction and salt formation.
Industrial and Scale-Up Considerations
Recent research has focused on scalable and cost-effective routes to bicyclic diazabicyclo compounds, emphasizing:
- Use of catalytic hydrogenation for reduction steps to avoid hazardous reagents like LiAlH4
- Optimization of solvent systems for crystallization of hydrochloride salts to achieve high purity and yield
- Control of stereochemistry to obtain enantiomerically pure products when required
For example, catalytic hydrogenation using Pd/C under hydrogen atmosphere can be employed to reduce benzyl-protected intermediates, followed by acid-base workup to yield the bicyclic amine, which is then converted to the hydrochloride salt.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Cyclization/Acylation | Diazabicyclic diamine hydrochloride, carbonyl chloride, base (Cs2CO3, Et3N) | Room temperature, dry DMF or DCM | Formation of bicyclic amide scaffold | Requires inert atmosphere |
| Reduction | LiAlH4 or catalytic hydrogenation (H2/Pd-C) | Reflux in ether or hydrogenation conditions | Reduction of keto or amide groups | Catalytic methods preferred for scale-up |
| Salt Formation | Concentrated HCl, solvent (acetonitrile, isopropanol) | 0–5 °C, stirring | Formation of hydrochloride salt | Improves stability and isolation |
Research Findings and Optimization Insights
- Purity and Isomer Control: Processes have been optimized to achieve >99.5% purity with minimal isomer contamination by controlling reaction conditions and purification steps.
- Yield Improvement: Use of acid-base purification and crystallization techniques enhances yield and purity of the hydrochloride salt.
- Safety and Environmental Impact: Catalytic hydrogenation replaces hazardous hydride reagents, making processes safer and more environmentally friendly.
- Scalability: Industrially viable routes emphasize cost-effectiveness, solvent recycling, and straightforward isolation procedures.
Q & A
Advanced Research Question
- Nicotinic receptor modulation : Functional assays (e.g., calcium flux in SH-SY5Y cells) assess agonist/antagonist activity, with comparisons to reference compounds like PNU-282,987 .
- Anti-cancer assays : Sulforhodamine-B (SRB) staining quantifies cell viability in prostate cancer lines (e.g., LNCaP, PC3). Apoptosis is measured via annexin V/PI staining and caspase-3 activation .
- ROS detection : 2’,7’-Dichlorofluorescein-diacetate (DCFH-DA) staining identifies oxidative stress induction .
How can molecular docking and DFT studies elucidate the interaction of this compound with biological targets?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina predict binding poses in nicotinic acetylcholine receptors (e.g., α3β2 subtype). Parameters include grid boxes centered on ligand-binding domains and Lamarckian genetic algorithms .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces, aiding in understanding charge distribution and H-bonding interactions .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O/N interactions) in crystal structures .
How should researchers address discrepancies in reported biological activities of diazabicyclo compounds across studies?
Advanced Research Question
- Experimental variables : Control cell line passage number, serum batch, and assay temperature .
- Pharmacokinetic factors : Compare bioavailability via LC-MS/MS quantification in plasma .
- Structural analogs : Test enantiopure vs. racemic mixtures, as stereochemistry impacts receptor binding (e.g., (3S)-quinuclidin-3-amine dihydrochloride vs. racemic forms) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate dose-response trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
